N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the tert-butylbenzamide moiety. Common reaction conditions include the use of catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts under solvent-free or mild solvent conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable synthetic routes that can be performed under mild conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of recyclable catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Benzoxazole derivatives are used in the development of optical brighteners, fluorescent dyes, and other materials with unique photophysical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide include other benzoxazole derivatives such as:
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamides
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where both the benzoxazole core and the tert-butylbenzamide moiety are required for optimal activity .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C25H24N2O2/c1-16-9-10-18(24-27-20-7-5-6-8-22(20)29-24)15-21(16)26-23(28)17-11-13-19(14-12-17)25(2,3)4/h5-15H,1-4H3,(H,26,28) |
InChI Key |
UKYLLOQGFOXWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.